JG-2016 vs. NSC-42186: 2- to 4-Fold Improvement in HAT1 Enzymatic IC50
JG-2016 demonstrates a 2- to 4-fold improvement in HAT1 enzymatic inhibition potency compared to the original screening hit NSC-42186. In the HAT1 acetyl-click assay utilizing the full-length human HAT1:Rbap46 complex, JG-2016 achieved an IC50 of 14.8 μM (95% CI: 9.6–22.9 μM) [1], whereas NSC-42186 exhibited an IC50 of 60.5 μM (95% CI: 20–115 μM) [1]. This improvement was driven by replacement of the 7,8-di-chloro substitutions on the isoalloxazine core with an optimized 1-ethoxy-2-methyl-propane sidechain at the amino-10 position [1].
| Evidence Dimension | HAT1 enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 14.8 μM (95% CI: 9.6–22.9 μM) |
| Comparator Or Baseline | NSC-42186 IC50 = 60.5 μM (95% CI: 20–115 μM) |
| Quantified Difference | Approximately 4.1-fold improvement in potency |
| Conditions | HAT1 acetyl-click assay using full-length human HAT1:Rbap46 complex expressed in HEK293F cells; 4-pentynoyl-CoA as cofactor; H4 N-terminal peptide as substrate |
Why This Matters
Procurement of NSC-42186 instead of JG-2016 would require approximately 4× higher concentration to achieve equivalent target engagement, increasing off-target risk and reducing assay sensitivity.
- [1] Gaddameedi JD, Chou T, Geller BS, Rangarajan A, Swaminathan TA, Dixon D, Long K, Golder CJ, Vuong VA, Banuelos S, Greenhouse R, Snyder MP, Lipchik AM, Gruber JJ. Acetyl-Click Screening Platform Identifies Small-Molecule Inhibitors of Histone Acetyltransferase 1 (HAT1). J Med Chem. 2023 Apr 27;66(8):5774-5801. doi: 10.1021/acs.jmedchem.3c00039. View Source
